molecular formula C15H11NO B8352664 1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one

1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one

Cat. No. B8352664
M. Wt: 221.25 g/mol
InChI Key: ZTXUVVLEYYDPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2,6-dihydro-1H-cyclopenta[c]carbazol-3-one

InChI

InChI=1S/C15H11NO/c17-14-8-6-10-9(14)5-7-13-15(10)11-3-1-2-4-12(11)16-13/h1-5,7,16H,6,8H2

InChI Key

ZTXUVVLEYYDPSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C3=C(C=C2)NC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Biphenyl 89 (9 g, 35 mmol) and triethylphosphite were added to a sealed bomb and heated at 120° C. overnight. After cooling to room temperature, the mixture was filtered to give 4 g of 1,2-dihydro-6H-cyclopenta[c]carbazole-3-one. Precipitation with diethyl ether yielded an additional 2 g of desired product. Common yield 90 as yellow powder was 77.5%.
Name
Biphenyl
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 45 (5.0 g) was divided into five portions (1.0 g each). P(OEt)3 (per 7 mL) was added to each portion. The resulting product was subjected to argon blow in a flask, heated to 90° C., kept at this temperature for 3 days, then cooled. The carbazole precipitate was diluted with ether. The precipitate was filtered and washed with ether. If the initial biphenyl was present in the filtrate (TLC monitoring, eluent: hexane-ethyl acetate, 1:1), this filtrate was evaporated, then P(OEt)3 was added (1 mL to each flask), and subjected to cyclization for 1 day. The procedure was repeated until the precipitation ceased and TLC showed the absence of the initial biphenyl. Carbazol 46 (2.7 g) was obtained.
Name
Compound 45
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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